![molecular formula C9H8N2O B2475849 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 59942-95-9](/img/structure/B2475849.png)

1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

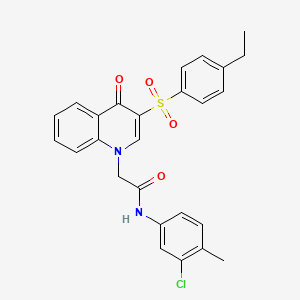

1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is a chemical compound with the CAS Number: 59942-95-9 . It has a molecular weight of 160.18 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which are purine analogues, has been achieved through an effective synthesis convention . This involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-6H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Antiviral and Antimicrobial Activities

1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone derivatives have been explored for their potential antiviral and antimicrobial properties. Research indicates that compounds derived from this chemical show activity against viruses like HSV1 and HAV-MBB, as well as various bacterial and fungal species. This suggests potential applications in developing new antiviral and antimicrobial agents (Attaby et al., 2006), (Salimon et al., 2011), (Alam et al., 2018), (Akula et al., 2019).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds using this compound as a starting material has been a significant area of research. These include the development of thiadiazoles, pyrimidines, triazines, and other polysubstituted derivatives, which have applications in pharmaceutical and chemical industries due to their diverse biological activities (Abdelall, 2014), (Abdelriheem et al., 2017), (Abdelhamid et al., 2016).

Antifungal Activities

This compound derivatives have shown moderate antifungal activities, particularly against strains like Candida. This points towards their potential use in developing new antifungal drugs and treatments (Mamolo et al., 2003), (Liu et al., 2012).

Cancer Research

Research into this compound derivatives has also extended into the field of cancer, with studies showing that certain derivatives possess cytotoxic properties against various cancer cell lines. This opens up possibilities for these compounds in cancer treatment and drug development (Milišiūnaitė et al., 2018).

Chemical Synthesis and Structural Studies

The chemical synthesis processes of these compounds and their structural analysis form another crucial aspect of their research applications. Studies have focused on developing efficient synthesis methods and analyzing the chemical structure and bonding of these compounds, which is vital for understanding their properties and potential applications (Vologzhanina et al., 2015), (Darweesh et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

A structurally similar compound, 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1h-pyrazolo[3,4-c]pyridazin-3-amine, has been reported to target the mitogen-activated protein kinase 1 (mapk1) in humans .

Mode of Action

It is likely that it interacts with its target protein in a manner similar to other pyrazolo[1,5-a]pyridine derivatives, which are known to bind to their target proteins and modulate their activity .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to act as antimetabolites in purine biochemical reactions . They have attracted pharmaceutical interest due to their antitrypanosomal activity .

Result of Action

Related compounds have shown significant inhibitory activity in cell proliferation assays .

Biochemical Analysis

Biochemical Properties

1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is known to interact with various enzymes, proteins, and other biomolecules. It has beneficial properties as antimetabolites in purine biochemical reactions . It is also known to interact with pyridine N-imine, a key component in many biochemical reactions .

Cellular Effects

Related compounds, such as pyrazolotriazines, have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

Molecular Mechanism

It is known that the compound interacts with pyridine N-imine, leading to the formation of pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Temporal Effects in Laboratory Settings

Related compounds have shown tunable photophysical properties, suggesting potential changes in the effects of this compound over time .

Metabolic Pathways

Related compounds, such as pyrazolo[5,1-c][1,2,4]triazines, may act as metabolites, suggesting potential involvement in various metabolic pathways .

Properties

IUPAC Name |

1-pyrazolo[1,5-a]pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFXTDZTIWAORF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=CN2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride](/img/structure/B2475769.png)

![7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2475771.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2475772.png)

![3,4-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2475776.png)

![(2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2475780.png)

![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2475786.png)